molecular formula C6H13NO3 B137727 (2S,3S)-2-amino-3-ethoxybutanoic acid CAS No. 131234-99-6

(2S,3S)-2-amino-3-ethoxybutanoic acid

Cat. No. B137727
M. Wt: 147.17 g/mol
InChI Key: LULHTUNPBBMNSJ-WHFBIAKZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2S,3S)-2-amino-3-ethoxybutanoic acid” is an organic compound that belongs to the class of secondary alcohols . The notation “(2S,3S)” indicates the configuration of the chiral centers in the molecule. In this case, the “2S” and “3S” mean that the second and third carbon atoms in the molecule have an “S” (sinister, Latin for left) configuration .


Molecular Structure Analysis

The molecular structure of “(2S,3S)-2-amino-3-ethoxybutanoic acid” can be analyzed based on the “2S,3S” notation. The “2S” and “3S” configurations indicate the spatial arrangement of the atoms around the second and third carbon atoms in the molecule . The “S” configuration means that the priority groups around the chiral center (carbon atom) are arranged counterclockwise when viewed from the direction that makes the lowest-priority group point away from the viewer .

Scientific Research Applications

Synthesis and Chemical Properties

  • Facile Synthesis of Related Amino Acids : Similar amino acids, such as (2S,3R)-3-amino-2-hydroxy-5-methyl-hexanoic acid and (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid, have been synthesized using methods involving oxazolidinones derived from chiral synthons. These processes are significant for producing stereoselective amino acids (Ishibuchi et al., 1992).

  • Development of Chromogenic Protease Substrates : The (2S,3S)-2-amino-3-hydroxy-5-(4-nitrophenoxy)pentanoic acid derivative has been employed in creating chromogenic protease substrates, aiding the detection of HIV-protease activity (Badalassi et al., 2002).

  • Systems Biocatalysis Approach for Stereoselective Synthesis : A study explored the stereoselective synthesis of related compounds like (S)- and (R)-2-amino-4-hydroxybutanoic acid, combining aldol reaction with transamination. This method has implications in chiral building blocks for drug development (Hernández et al., 2017).

  • Analysis of Microcystins in Environmental Samples : Research has utilized derivatives of related amino acids to analyze microcystins in environmental samples. This is critical for understanding the distribution and impact of these toxins in natural ecosystems (Wu et al., 2009).

Novel Applications in Biological Systems

  • Role in Plant Growth Regulation : The synthesis and determination of the stereochemistry of related compounds like 2-amino-3-cyclopropylbutanoic acid have shown potential in understanding novel plant growth regulators (Morimoto et al., 2002).

  • Potential in Corrosion Inhibition : A derivative of (2S,3S)-2-amino-3-hydroxybutanoic acid has been investigated as a corrosion inhibitor, demonstrating its potential in industrial applications, particularly in protecting oil installations (Fadel & Yousif, 2020).

properties

IUPAC Name

(2S,3S)-2-amino-3-ethoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-3-10-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LULHTUNPBBMNSJ-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@@H](C)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S)-2-amino-3-ethoxybutanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JJ DING, XQ DING, DY LI, L PAN… - Acta Physico-Chimica …, 2014 - ingentaconnect.com
ω-Conotoxins are active peptides composed of 24-31 amino acids isolated from venomous marine predatory cone snails. ω-Conotoxins selectively inhibit voltage-gated calcium …
Number of citations: 1 www.ingentaconnect.com

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